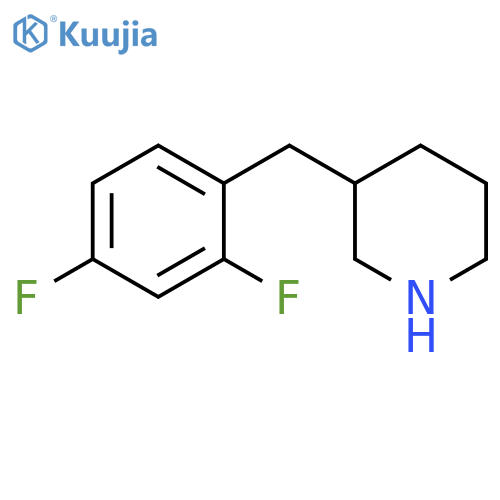Cas no 794464-42-9 (3-(2,4-difluorophenyl)methylpiperidine)

794464-42-9 structure
商品名:3-(2,4-difluorophenyl)methylpiperidine
3-(2,4-difluorophenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- Piperidine, 3-[(2,4-difluorophenyl)methyl]-
- EN300-1849448
- AKOS012095549
- 3-[(2,4-difluorophenyl)methyl]piperidine
- 794464-42-9
- 3-(2,4-difluorophenyl)methylpiperidine
-
- インチ: 1S/C12H15F2N/c13-11-4-3-10(12(14)7-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2
- InChIKey: IOUFPCLDYQGNJP-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(CC2=CC=C(F)C=C2F)C1
計算された属性
- せいみつぶんしりょう: 211.11725581g/mol
- どういたいしつりょう: 211.11725581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.116±0.06 g/cm3(Predicted)
- ふってん: 272.1±20.0 °C(Predicted)
- 酸性度係数(pKa): 10.17±0.10(Predicted)
3-(2,4-difluorophenyl)methylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849448-1.0g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1849448-0.25g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.25g |
$1078.0 | 2023-05-26 | ||
| Enamine | EN300-1849448-0.5g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.5g |
$1124.0 | 2023-05-26 | ||
| Enamine | EN300-1849448-5.0g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1849448-1g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849448-0.1g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.1g |
$1031.0 | 2023-05-26 | ||
| Enamine | EN300-1849448-2.5g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 2.5g |
$2295.0 | 2023-05-26 | ||
| Enamine | EN300-1849448-10.0g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1849448-0.05g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.05g |
$983.0 | 2023-05-26 |
3-(2,4-difluorophenyl)methylpiperidine 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
794464-42-9 (3-(2,4-difluorophenyl)methylpiperidine) 関連製品
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
